molecular formula C19H20N2O8S B1226148 Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate

Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate

Cat. No.: B1226148
M. Wt: 436.4 g/mol
InChI Key: DMANTVHHICZKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a pyrrolidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate typically involves multiple steps, including the formation of the thiophene ring, the attachment of the pyrrolidine and furan rings, and the introduction of the amino and ester groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate is unique due to its combination of a thiophene ring with pyrrolidine and furan rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O8S

Molecular Weight

436.4 g/mol

IUPAC Name

dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H20N2O8S/c1-26-18(24)14-12(15(19(25)27-2)30-16(14)20)9-29-17(23)10-6-13(22)21(7-10)8-11-4-3-5-28-11/h3-5,10H,6-9,20H2,1-2H3

InChI Key

DMANTVHHICZKIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1COC(=O)C2CC(=O)N(C2)CC3=CC=CO3)C(=O)OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate
Reactant of Route 2
Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate
Reactant of Route 4
Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate

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